molecular formula C14H16F2O4 B8080544 Ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate

Ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate

Cat. No.: B8080544
M. Wt: 286.27 g/mol
InChI Key: ZTAODSHFCUGHMF-UHFFFAOYSA-N
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Description

The compound with the identifier “Ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “Ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

    Step 2: Intermediate formation, which may require purification steps such as recrystallization or chromatography.

    Step 3: Final reaction to produce the target compound, often involving a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key aspects include:

    Raw Material Selection: High-purity precursors to ensure product quality.

    Reaction Optimization: Fine-tuning reaction parameters to maximize yield and minimize by-products.

    Purification: Advanced techniques such as distillation, crystallization, and filtration to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

The compound “Ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

The compound “Ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Properties

IUPAC Name

ethyl 6-(2,4-difluorophenoxy)-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O4/c1-2-19-14(18)12(17)5-3-4-8-20-13-7-6-10(15)9-11(13)16/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAODSHFCUGHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCOC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)CCCCOC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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